2-Acetamido-2-Deoxy-D-Talopyranose

Stereochemistry Carbohydrate Chemistry Molecular Recognition

Researchers studying S. aureus capsular polysaccharide biosynthesis or galectin selectivity often lack stereochemically pure talo-configuration amino sugars. 2-Acetamido-2-deoxy-D-talopyranose (TalNAc) provides the essential talo-epimer scaffold. • CapG substrate specificity: Required for UDP-TalNAc biosynthesis, enabling CapG enzyme reconstitution and inhibitor screening. • Galectin selectivity: Galectin-4C & -8N exhibit clear binding preference for talopyranose over galactopyranose, supporting selective probe development. • Stereochemical probe: Unique axial-equatorial arrangement at C-2, C-3, C-4 for mapping glycosidase/glycosyltransferase active sites. Ambient-shipped; research-grade purity available from stock.

Molecular Formula C8H15NO6
Molecular Weight 221.209
CAS No. 282727-46-2
Cat. No. B583441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2-Deoxy-D-Talopyranose
CAS282727-46-2
Synonyms2-Acetamido-2-deoxy-D-talose
Molecular FormulaC8H15NO6
Molecular Weight221.209
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1
InChIKeyOVRNDRQMDRJTHS-XLSKCSLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-2-Deoxy-D-Talopyranose: Baseline Profile


2-Acetamido-2-deoxy-D-talopyranose, also known as N-acetyl-D-talosamine or TalNAc, is an amino sugar derivative with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol [1]. It is characterized by an acetamido group at the C-2 position of the D-talopyranose ring, adopting the rare talo-configuration, which is an epimer of galactose at C-2 and of mannose at C-4 [2]. This compound is not naturally abundant and is primarily synthesized for research purposes, often through enzymatic or chemical methods involving N-acetyl-D-glucosamine and D-arabinose .

Rare talo-configuration N-acetylhexosamine
Stereochemical probe for enzyme active sites
Specialty research chemical, limited supply

This amino sugar is an epimer of galactose at C-2 and of mannose at C-4. Its distinct stereochemistry supports selective enzyme-substrate and protein-binding studies where common hexosamines are not recognized.

Why 2-Acetamido-2-Deoxy-D-Talopyranose Cannot Be Replaced


Generic substitution with common N-acetylhexosamines like N-acetyl-D-glucosamine (GlcNAc) or N-acetyl-D-galactosamine (GalNAc) is not feasible due to the unique stereochemical requirements of specific biological systems. The talo-configuration, defined by the axial-equatorial arrangement of hydroxyl groups at C-2, C-3, and C-4, creates a distinct molecular recognition profile. For instance, the bacterial enzyme CapG from Staphylococcus aureus exhibits strict substrate specificity for the UDP-activated form of this compound (UDP-TalNAc) for capsular polysaccharide biosynthesis, a pathway essential for pathogen virulence [1]. Furthermore, certain human galectins (Galectin-4C and -8N) demonstrate a clear binding preference for the talopyranose configuration over the more common galactopyranose configuration, making this compound a critical tool for selective probe and inhibitor development [2].

Target Compound Common N-Acetylhexosamines
Configuration
Talo-configuration (C-2 axial, C-3 equatorial, C-4 axial)
Gluco-, galacto-, or manno-configuration
Enzyme Recognition
Recognized by S. aureus CapG; preferred by galectin-4C/-8N
Not a substrate for CapG; weaker galectin-4/-8 binders
Availability
Specialty chemical; custom synthesis may be required
Bulk commodity chemicals; widely stocked

Generic substitution with GlcNAc or GalNAc may shift stereochemical recognition and enzyme-substrate profiles. Substitution risk is high for CapG pathway studies and galectin-4/-8 selective probe development. Direct interchange requires validation.

Differentiation from Key N-Acetylhexosamine Analogs


Stereochemical Uniqueness of Talo-Configuration

2-Acetamido-2-deoxy-D-talopyranose possesses a unique talo-configuration, which differs from the more common gluco-, galacto-, and manno-configurations of other N-acetylhexosamines. This is a critical differentiator for applications requiring specific stereochemical interactions. The configuration is defined by the relative orientations of the hydroxyl groups at the C-2, C-3, and C-4 positions, leading to distinct molecular shapes and hydrogen-bonding networks [1].

Stereochemical uniqueness
Class-level inference
Talo-configuration vs. gluco-, galacto-, and manno-configurations. Epimer at C-2 relative to galactose; epimer at C-4 relative to mannose.
Distinct molecular shape and hydrogen-bonding network
Structural basis for selective recognition; pyranose ring conformation context
Stereochemistry Carbohydrate Chemistry Molecular Recognition

Exclusive Substrate for S. aureus CapG

The enzyme CapG from Staphylococcus aureus, which is crucial for the biosynthesis of type 5 capsular polysaccharide (CP5), exhibits strict substrate specificity for UDP-N-acetyl-D-talosamine (UDP-TalNAc). The enzyme catalyzes the 2-epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a key step in the formation of the CP5 trisaccharide repeating unit. This pathway is essential for bacterial virulence and immune evasion, and common N-acetylhexosamines like UDP-GlcNAc or UDP-GalNAc are not recognized as substrates by this enzyme [1].

S. aureus CapG substrate
Class-level inference
Only UDP-TalNAc is recognized and converted by recombinant SaCapG. UDP-GlcNAc, UDP-GalNAc, and UDP-ManNAc are not substrates.
Supports CP5 biosynthesis pathway studies
In vitro enzyme assay context; essential for virulence research model
Microbiology Enzymology Antimicrobial Target

Selective Galectin-4 and Galectin-8 Binding

A study evaluating methyl β-D-talopyranosides as galectin inhibitors found that the talo-configuration confers a significant binding preference for the C-terminal domain of galectin-4 (Galectin-4C) and the N-terminal domain of galectin-8 (Galectin-8N) compared to the natural ligand D-galactopyranose. Derivatization at the O2 and/or O3 positions of talopyranosides yielded selective submillimolar inhibitors for these two galectin subtypes [1]. While this study used methyl glycosides, the core talopyranose scaffold, which is present in 2-acetamido-2-deoxy-D-talopyranose, is the key determinant of this selectivity.

Galectin-4/-8 selectivity
Class-level inference
Talopyranoside derivatives achieve submillimolar inhibition (Kd ~160 μM reported for a derivative) against galectin-4C and -8N.
Reported binding preference over galactopyranoside
Fluorescence polarization assay context; methyl glycoside scaffold data
Galectin Biology Inhibitor Design Carbohydrate-Protein Interactions

Synthetic Rarity and Procurement Value

2-Acetamido-2-deoxy-D-talopyranose is a rare sugar derivative that is not commercially available on the same scale as common N-acetylhexosamines like GlcNAc or GalNAc. Its synthesis typically requires multi-step chemical processes or specialized enzymatic transformations, often starting from N-acetyl-D-glucosamine and D-arabinose . This synthetic complexity and limited natural occurrence contribute to its higher procurement cost and niche application profile. In contrast, GlcNAc and GalNAc are widely available and inexpensive.

Synthetic rarity
Data to verify
Limited commercial availability; higher procurement cost compared to bulk GlcNAc or GalNAc.
Specialty procurement planning may be needed
Supplier-specific review recommended; market availability context
Synthetic Chemistry Rare Sugars Procurement

Applications of 2-Acetamido-2-Deoxy-D-Talopyranose


S. aureus Capsular Polysaccharide Biosynthesis

This compound is essential for in vitro reconstitution and inhibition studies of the CapG enzyme in S. aureus. Its UDP-activated form, UDP-TalNAc, is the specific substrate for CapG, which catalyzes the formation of UDP-FucNAc, a key precursor for type 5 capsular polysaccharide (CP5). Researchers can use 2-acetamido-2-deoxy-D-talopyranose as a starting material for synthesizing UDP-TalNAc to study this pathway, screen for CapG inhibitors, or investigate bacterial virulence mechanisms [1].

Selective Galectin-4/8 Inhibitor Development

Based on the demonstrated preference of galectin-4C and -8N for the talopyranose configuration, 2-acetamido-2-deoxy-D-talopyranose serves as a critical scaffold for designing selective inhibitors. Derivatization at the O2 and O3 positions can yield submillimolar inhibitors, enabling the dissection of galectin-specific functions in biological processes such as immune regulation, cancer progression, and inflammation [2].

Stereochemical Probes for Carbohydrate-Active Enzymes

The unique talo-configuration of this compound makes it a valuable stereochemical probe for characterizing the active site geometry and substrate specificity of various carbohydrate-active enzymes, including glycosidases and glycosyltransferases. By comparing the binding and turnover of this compound with that of common N-acetylhexosamines (GlcNAc, GalNAc, ManNAc), researchers can map the stereochemical requirements of enzyme active sites and identify novel enzyme functions .

Application
Selection Property
Validation Focus
S. aureus CP5 pathway studies
CapG substrate specificity confirmation
UDP-TalNAc conversion assay; enzyme recognition
Galectin-4/-8 probe development
Talo-configuration binding preference
Binding affinity comparison; subtype selectivity
Carbohydrate-active enzyme characterization
Stereochemical probe utility
Active-site geometry mapping; substrate specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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